(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride
Description
(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride (CAS: 477250-51-4) is a chiral β-amino acid derivative characterized by an indole moiety at the 4-position of the butanoic acid backbone and a hydrochloride salt at the amino group. Its molecular formula is C₁₂H₁₅ClN₂O₂, with a molecular weight of 254.71 g/mol . The compound is typically stored under an inert atmosphere at room temperature to maintain stability.
Properties
IUPAC Name |
(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11;/h1-4,7,9,14H,5-6,13H2,(H,15,16);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALSUNLRNHITKL-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride typically involves the Fischer indole synthesis. This method uses optically active cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing efficient and scalable reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the indole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
®-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its biological effects. For example, it may inhibit protein kinases or interact with neurotransmitter receptors, influencing cellular signaling and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of β-amino acid derivatives modified with aromatic substituents.
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Differences
Substituent Effects: The indole group in the target compound provides a planar, electron-rich aromatic system, which may facilitate interactions with serotonin receptors or tryptophan-metabolizing enzymes . In contrast, fluorophenyl analogs (Table 1) exhibit enhanced lipophilicity and metabolic stability due to fluorine’s electronegativity, making them candidates for CNS drug development .
Purity and Stability :
- The target compound lacks explicit purity data, whereas fluorophenyl derivatives are available at 95–98% purity, suggesting industry-standard synthesis protocols for these analogs .
- The Fmoc-protected analog’s high purity (≥98%) reflects its utility in precision-driven processes like peptide synthesis .
Applications :
Biological Activity
(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride, also known as a derivative of indole, has gained attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound is structurally related to neurotransmitters and has been investigated for various therapeutic applications.
- Chemical Formula : C₁₂H₁₅ClN₂O₂
- Molecular Weight : 254.71 g/mol
- CAS Number : 477250-51-4
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and gamma-aminobutyric acid (GABA). Its structural similarity to these neurotransmitters suggests it may act as a modulator in various physiological processes.
Biological Activities
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Neuroprotective Effects :
- Studies have indicated that this compound exhibits neuroprotective properties, potentially by enhancing GABAergic transmission and reducing excitotoxicity in neuronal cells. This action can be beneficial in conditions such as epilepsy and neurodegenerative diseases.
-
Antioxidant Activity :
- The compound has shown promising results in reducing oxidative stress by scavenging free radicals and enhancing the antioxidant defense system. This property is crucial for protecting cellular components from oxidative damage, which is implicated in aging and various diseases.
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Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial activities against certain bacterial strains. Its efficacy appears to vary depending on the concentration and specific bacterial species tested.
In Vitro Studies
Recent research has focused on the in vitro effects of this compound on various cell lines:
| Study | Cell Line | Concentration | Observed Effects |
|---|---|---|---|
| Neuronal | 10 µM | Increased cell viability and reduced apoptosis | |
| Bacterial | 100 µg/mL | Significant inhibition of growth in Gram-positive bacteria |
Case Studies
A notable case study involved the administration of this compound in a model of induced oxidative stress in rats. The results demonstrated:
- Reduction in Lipid Peroxidation : A significant decrease in malondialdehyde levels was observed, indicating reduced lipid damage.
- Enhanced Antioxidant Enzyme Activity : Increased levels of superoxide dismutase (SOD) and glutathione peroxidase were noted, suggesting improved antioxidant capacity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride?
- Methodology : Asymmetric synthesis is critical for obtaining the (R)-enantiomer. Strategies include:
- Chiral auxiliary-assisted synthesis : Use Boc-protected intermediates (e.g., Boc-β-homotryptophan derivatives) to control stereochemistry during indole coupling .
- Enzymatic resolution : Employ lipases or esterases to separate enantiomers post-synthesis.
- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or preparative HPLC with chiral columns to isolate the target compound .
Q. How can researchers assess the purity and enantiomeric excess (E.E.) of this compound?
- Analytical techniques :
- HPLC : Use chiral columns (e.g., Chiralpak® IA/IB) with UV detection at 254 nm. A typical mobile phase is hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid .
- Specific rotation : Measure optical activity (e.g., [α]D = +13.5° to +17.5° for related Boc-protected analogs) to confirm enantiomeric identity .
- Mass spectrometry (MS) : Confirm molecular weight (theoretical: 250.12 g/mol for the hydrochloride salt) .
Q. What storage conditions ensure stability of this compound?
- Recommendations :
- Store at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent degradation of the indole moiety.
- Avoid aqueous solutions unless buffered at pH 4–6, as the free base form (CAS 192003-01-3) is prone to oxidation .
Advanced Research Questions
Q. How can enantiomeric impurities be minimized during asymmetric synthesis?
- Strategies :
- Dynamic kinetic resolution : Use transition-metal catalysts (e.g., Ru-BINAP complexes) to enhance enantioselectivity during key coupling steps.
- Process optimization : Adjust reaction temperature (e.g., -78°C for lithiation steps) and solvent polarity (e.g., THF vs. DMF) to suppress racemization .
- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and enantiomeric ratios in real time.
Q. How does the indole moiety influence reactivity in peptide coupling reactions?
- Mechanistic insights :
- The indole’s electron-rich π-system can stabilize transition states in amide bond formation, enhancing coupling efficiency with carbodiimide reagents (e.g., EDC/HOBt) .
- Side reactions : The indole NH may compete as a nucleophile; protect it with tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups before coupling .
- Case study : In Boc-protected analogs, coupling yields exceeded 85% when using DIPEA as a base in DCM .
Q. Which in vitro assays are suitable for evaluating biological activity of derivatives?
- Screening approaches :
- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or tryptophan hydroxylase targets) using tritiated ligands .
- Enzymatic inhibition : Test inhibition of indoleamine 2,3-dioxygenase (IDO) or tryptophanase via UV-Vis monitoring of kynurenine production.
- Cell-based assays : Use HEK293 cells transfected with GPCRs (e.g., 5-HT receptors) to assess cAMP modulation via ELISA .
Data Contradictions and Resolution
- Purity discrepancies : Evidence reports 95% purity for chlorophenyl analogs vs. ≥99% for fluorophenyl derivatives . Resolution requires cross-validation using orthogonal methods (e.g., HPLC + NMR integration).
- Enantiomeric excess : Discrepancies in specific rotation values between batches may arise from residual solvents. Karl Fischer titration or TGA can identify hygroscopicity issues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
